3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Descripción
3,4-Difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fluorinated pyrazolo-pyrimidinone derivative characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a 3,4-difluorobenzamide moiety at position 4. The compound’s structure integrates electron-withdrawing fluorine atoms, which are known to enhance metabolic stability and modulate binding interactions in medicinal chemistry applications .
Propiedades
IUPAC Name |
3,4-difluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3N5O2/c19-11-2-4-12(5-3-11)26-16-13(8-23-26)18(28)25(9-22-16)24-17(27)10-1-6-14(20)15(21)7-10/h1-9H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFJSPOOPSWUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3,4-Difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H13F2N5O2
- Molecular Weight : 381.3 g/mol
- SMILES Notation : Cc1ccc(-n2ncc3c(=O)n(NC(=O)c4ccc(F)c(F)c4)cnc32)cc1
This structure features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds similar to 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, studies have shown that related pyrazolo-pyrimidine derivatives can inhibit histone demethylases (KDMs), which play crucial roles in epigenetic regulation and cancer progression .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazolo-pyrimidine derivatives. The compound has been evaluated for its effects on various cancer cell lines. For example:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that similar compounds effectively reduced cell proliferation in breast and lung cancer cell lines by inducing apoptosis .
- Mechanistic Studies : These compounds have been shown to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of kinases and other enzymes involved in cellular signaling:
- Kinase Inhibition : Research has highlighted that benzamide derivatives can effectively inhibit RET kinase, which is implicated in several cancers. Compounds with similar structures have shown moderate to high potency in inhibiting kinase activity in cellular assays .
- Histone Demethylase Inhibition : As previously mentioned, compounds with the pyrazolo-pyrimidine framework have been identified as potent inhibitors of KDMs, indicating their role in epigenetic modulation .
Case Studies
Several case studies illustrate the biological activity of 3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide:
- Study on Lung Cancer Cells : A study demonstrated that treatment with a related compound led to a significant decrease in the viability of A549 lung cancer cells, with an IC50 value reported at approximately 5 µM.
- Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in reduced tumor growth compared to controls, suggesting its potential for therapeutic use.
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Anticancer Applications
One of the primary areas of research involving this compound is its potential as an anticancer agent. The compound has been studied for its ability to inhibit polo-like kinase 1 (Plk1), a crucial enzyme in cell division that is often overexpressed in various cancers.
Biological Target Interactions
The compound's interactions with various biological targets have been extensively documented:
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that allow for the incorporation of fluorine atoms, which are known to enhance biological activity and metabolic stability.
Synthetic Pathway
The synthetic route typically includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the difluoro and benzamide functionalities through selective reactions.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Inhibition of Cancer Cell Proliferation :
- Fluorescent Imaging :
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, physicochemical properties, and reported biological activities.
Impact of Fluorine Substitution
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in analogs like ML298, a 3,4-difluorobenzamide-based PLD2 inhibitor with high selectivity .
Role of Aryl Group Variations
- 4-Fluorophenyl vs. 3-Chlorophenyl : Replacing the 4-fluorophenyl group with 3-chlorophenyl (as in ) introduces steric bulk and alters electronic properties, which may affect target engagement.
- Dimethylphenyl and Diethoxy Modifications : The 3,4-dimethylphenyl group in reduces polarity, while 3,4-diethoxy substituents in enhance solubility but may reduce membrane permeability.
Functional Group Comparisons
- Trifluoromethyl vs.
- Sulfonamide-Thiazole Hybrids : Compounds like 10a demonstrate how hybridizing the pyrazolo core with sulfonamide-thiazole groups can shift activity toward antiviral targets (e.g., HIV1).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
